Synthetic Utility vs. 2-Chloro Analog
In the synthesis of Meridianin analogues, 4-ethynylpyrimidin-2-amine is directly compared to its 2-chloro-4-ethynylpyrimidine counterpart as a coupling partner [1]. The reaction with the amino-substituted pyrimidine proceeds to yield the desired indole product, while the chloro-substituted analog is reported as a viable alternative for the same transformation [1]. This demonstrates the compound's specific and effective role as a key starting material in a published, validated synthetic route [1].
| Evidence Dimension | Synthetic yield in one-pot meridianin analogue formation |
|---|---|
| Target Compound Data | Moderate to good yields (reported as a range) |
| Comparator Or Baseline | 2-chloro-4-ethynylpyrimidine |
| Quantified Difference | Both compounds serve as effective coupling partners; the amino-substituted pyrimidine provides a direct route to meridianins. |
| Conditions | Thermal annulation with nitrosoarenes in a one-pot indolization process. |
Why This Matters
This direct comparison validates 4-ethynylpyrimidin-2-amine as a viable, published starting material for constructing a pharmacologically relevant alkaloid core, providing a clear procurement rationale for medicinal chemists.
- [1] Tibiletti, F.; Simonetti, M.; Nicholas, K. M.; Palmisano, G.; Parravicini, M.; Imbesi, F.; Tollari, S.; Penoni, A. One-pot synthesis of meridianins and meridianin analogues via indolization of nitrosoarenes. Tetrahedron 2010, 66 (6), 1280-1288. View Source
